Cas no 2301547-74-8 (1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine)
1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine Chemical and Physical Properties
Names and Identifiers
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- EN300-4046235
- 1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine
- 2301547-74-8
- 1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine
-
- Inchi: 1S/C7H12N4S/c1-3-11(4-2-8-1)5-7-10-9-6-12-7/h6,8H,1-5H2
- InChI Key: PTNZUTAPVMXCTK-UHFFFAOYSA-N
- SMILES: S1C=NN=C1CN1CCNCC1
Computed Properties
- Exact Mass: 184.07826757g/mol
- Monoisotopic Mass: 184.07826757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 69.3Ų
1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4046235-0.05g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
| Enamine | EN300-4046235-0.1g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
| Enamine | EN300-4046235-0.25g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
| Enamine | EN300-4046235-0.5g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
| Enamine | EN300-4046235-1.0g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
| Enamine | EN300-4046235-2.5g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
| Enamine | EN300-4046235-5.0g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
| Enamine | EN300-4046235-10.0g |
1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine |
2301547-74-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 |
1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine
Compound CAS No. 2301547-74-8: 1-[(1,3,4-Thiadiazol-2-yl)methyl]piperazine
The compound with CAS No. 2301547-74-8, commonly referred to as 1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines the thiadiazole ring system with a piperazine moiety. The integration of these two functional groups imparts distinctive chemical and biological properties to the molecule.
Recent studies have highlighted the potential of thiadiazole derivatives in drug discovery, particularly in the development of novel therapeutic agents for various diseases. The thiadiazole ring is known for its versatility and ability to participate in diverse chemical reactions, making it a valuable component in medicinal chemistry. Similarly, the piperazine moiety is well-documented for its role in enhancing bioavailability and improving pharmacokinetic profiles of drugs.
The synthesis of 1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, its interaction with GABA receptors has been explored, indicating possible applications in the treatment of neurological disorders.
The structural flexibility of thiadiazole-piperazine hybrids allows for further functionalization, enabling chemists to tailor the molecule's properties for specific therapeutic purposes. This adaptability is a key factor driving ongoing research into this class of compounds.
In conclusion, the compound with CAS No. 2301547-74-8, or 1-[(1,3,4-thiadiazol-2-yl)methyl]piperazine, represents a significant advancement in heterocyclic chemistry. Its unique structure and promising biological profile position it as a valuable tool in drug discovery and development.
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